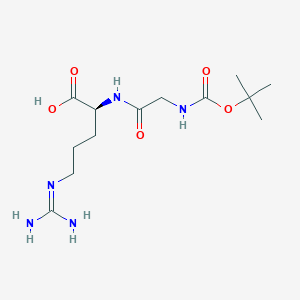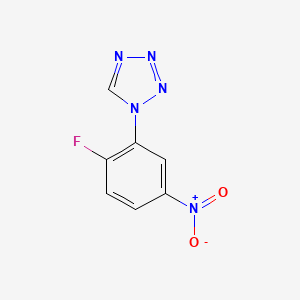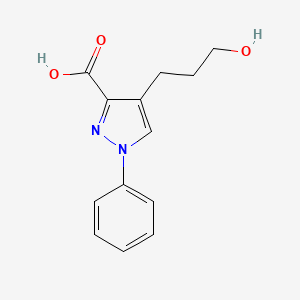
N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide
Übersicht
Beschreibung
N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminopropyl group and an isopropyl group attached to a methanesulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its functional groups that can undergo various chemical transformations.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonamide groups into proteins or nucleic acids, which can alter their properties and functions.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and antifungal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-(3-aminopropyl)-N-isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide can undergo oxidation reactions, particularly at the aminopropyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the sulfonamide group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Molecular Targets and Pathways:
Proteins: The compound can bind to proteins, altering their structure and function.
Enzymes: It can inhibit enzyme activity by binding to the active site or allosteric sites.
Pathways: The disruption of protein and enzyme function can affect metabolic pathways, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-(3-aminopropyl)-N-methylmethanesulfonamide
- N-(3-aminopropyl)-N-ethylmethanesulfonamide
- N-(3-aminopropyl)-N-propylmethanesulfonamide
Comparison: N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the isopropyl group can provide steric hindrance, affecting the compound’s interaction with biological targets. This can result in differences in potency, selectivity, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBOBJZLOSRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)



![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
